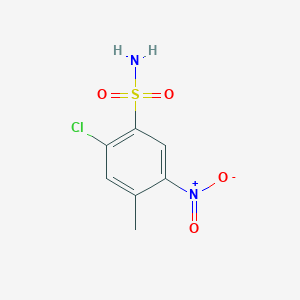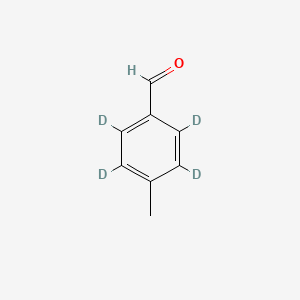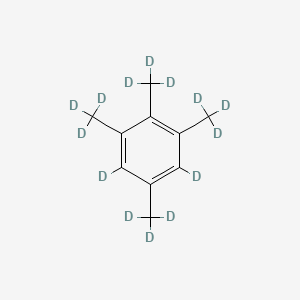![molecular formula C9H11N3O2 B12316125 N-[(N'-hydroxycarbamimidoyl)methyl]benzamide](/img/structure/B12316125.png)
N-[(N'-hydroxycarbamimidoyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzamide group and a hydroxycarbamimidoyl moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-hydroxycarbamimidoyl)methyl]benzamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination . One efficient method includes the use of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids as intermediates . The reaction conditions often involve the use of solvents such as ethyl acetate and petroleum ether, with the product being isolated by column chromatography .
Industrial Production Methods
While specific industrial production methods for N-[(N’-hydroxycarbamimidoyl)methyl]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations.
化学反应分析
Types of Reactions
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide has several scientific research applications:
作用机制
The mechanism of action of N-[(N’-hydroxycarbamimidoyl)methyl]benzamide involves its transformation into active forms that interact with molecular targets. For instance, it can be reduced in vivo to amidines, which are known to replace the guanidine group of arginine in arginine mimetics . This interaction can inhibit enzymes such as arginase, thereby affecting various biological pathways .
相似化合物的比较
Similar Compounds
- N-hydroxybenzamidine
- N-hydroxy-α-amino acids
- N-hydroxy-arginine derivatives
Uniqueness
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide is unique due to its dual functionality as both a benzamide and a hydroxycarbamimidoyl compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research .
属性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
N-[(2Z)-2-amino-2-hydroxyiminoethyl]benzamide |
InChI |
InChI=1S/C9H11N3O2/c10-8(12-14)6-11-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) |
InChI 键 |
VACQOMNTAAJOOT-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)NC/C(=N/O)/N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCC(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)

![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)


![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)
![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)


